molecular formula C26H26FN5O2 B2905967 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923107-28-2

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2905967
CAS No.: 923107-28-2
M. Wt: 459.525
InChI Key: SFAYORBKEFLIJI-UHFFFAOYSA-N
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Description

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a pyrazolopyridine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 2-fluorophenylpiperazine.

    Coupling Reaction: The 2-fluorophenylpiperazine is then coupled with a suitable carbonyl compound to form the piperazine-1-carbonyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a pyrazolopyridine precursor to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that derivatives of this compound exhibit activity against certain types of cancer cells and infectious agents .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has shown promise as an anti-inflammatory and analgesic agent. Additionally, its ability to cross the blood-brain barrier makes it a candidate for the treatment of neurological disorders .

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, its interaction with neurotransmitter receptors in the brain can result in analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one apart is its multifaceted structure, which allows for a wide range of chemical reactions and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-12-29-17-20(24-21(18-29)26(34)32(28-24)19-8-4-3-5-9-19)25(33)31-15-13-30(14-16-31)23-11-7-6-10-22(23)27/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYORBKEFLIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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